molecular formula C17H22F3N3O3 B8514996 4-(3-Amino-5-trifluoromethyl-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester

4-(3-Amino-5-trifluoromethyl-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B8514996
M. Wt: 373.4 g/mol
InChI Key: FHWPWHJQSOGPEF-UHFFFAOYSA-N
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Patent
US07666879B2

Procedure details

Hydrogentate 4-(3-nitro-5-trifluoromethyl-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester (4.8 g, 11.9 mmol) in MeOH (120 mL) with 10% Pd on activated carbon (400 mg) at room temperature for 3 hours. Filter and concentrate into a white solid as the title compound (3.94 g, 10.55 mmol, 89%). MS (ES), m/z 372 (M−1). Use in the next step without purification.
Name
4-(3-nitro-5-trifluoromethyl-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14](=[O:28])[C:15]2[CH:20]=[C:19]([C:21]([F:24])([F:23])[F:22])[CH:18]=[C:17]([N+:25]([O-])=O)[CH:16]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14](=[O:28])[C:15]2[CH:20]=[C:19]([C:21]([F:22])([F:23])[F:24])[CH:18]=[C:17]([NH2:25])[CH:16]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
4-(3-nitro-5-trifluoromethyl-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
4.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-])=O
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C1=CC(=CC(=C1)C(F)(F)F)N)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.55 mmol
AMOUNT: MASS 3.94 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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